N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-3-(1-methylcyclopropyl)-1-oxopropan-2-yl]-5-(difluoromethyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 100 [WO2022043374] is a synthetic organic compound that acts as an inhibitor of the coronavirus 3CL proteinase (3CLpro, Mpro). This compound, developed by Hoffman La Roche, exhibits potent inhibitory activity against 3CLpro enzymes from a range of human coronaviruses, including hCoV-229E, MERS-CoV, hCoV-OC43, SARS-CoV, and SARS-CoV-2 . It is considered one of the most potent broad-range inhibitors from the patent WO2022043374.
Preparation Methods
The preparation of example 100 [WO2022043374] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure .
Industrial production methods for this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This may include optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Example 100 [WO2022043374] undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Example 100 [WO2022043374] has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of coronavirus 3CL proteinase and to develop new antiviral agents.
Biology: The compound is used in biological studies to understand the role of 3CL proteinase in viral replication and pathogenesis.
Medicine: It has potential therapeutic applications in the treatment of coronavirus infections, including COVID-19.
Industry: The compound can be used in the development of antiviral drugs and in the pharmaceutical industry for drug discovery and development
Mechanism of Action
The mechanism of action of example 100 [WO2022043374] involves its binding to the active site of the coronavirus 3CL proteinase enzyme. By binding to this enzyme, the compound inhibits its activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication. This inhibition is achieved through specific interactions between the compound and the enzyme’s active site, leading to a decrease in viral load and infection .
Comparison with Similar Compounds
Example 100 [WO2022043374] can be compared with other similar compounds that inhibit the coronavirus 3CL proteinase. Some of these similar compounds include:
GC376: Another 3CL proteinase inhibitor with potent antiviral activity.
Nirmatrelvir: A compound that also targets the 3CL proteinase and is used in combination with ritonavir for the treatment of COVID-19.
Boceprevir: An inhibitor of the hepatitis C virus NS3/4A protease, which shares structural similarities with coronavirus 3CL proteinase inhibitors.
The uniqueness of example 100 [WO2022043374] lies in its broad-range inhibitory activity against multiple human coronaviruses, making it a valuable tool for antiviral research and drug development .
Properties
Molecular Formula |
C19H23ClF3N5O5 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-3-(1-methylcyclopropyl)-1-oxopropan-2-yl]-5-(difluoromethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H23ClF3N5O5/c1-19(3-4-19)7-11(25-16(30)10-6-12(14(22)23)33-27-10)17(31)26-28(18(32)13(20)21)8-9-2-5-24-15(9)29/h6,9,11,13-14H,2-5,7-8H2,1H3,(H,24,29)(H,25,30)(H,26,31)/t9-,11-,13-/m0/s1 |
InChI Key |
HZFDKBPTVOENNB-GAFUQQFSSA-N |
Isomeric SMILES |
CC1(CC1)C[C@@H](C(=O)NN(C[C@@H]2CCNC2=O)C(=O)[C@H](F)Cl)NC(=O)C3=NOC(=C3)C(F)F |
Canonical SMILES |
CC1(CC1)CC(C(=O)NN(CC2CCNC2=O)C(=O)C(F)Cl)NC(=O)C3=NOC(=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.